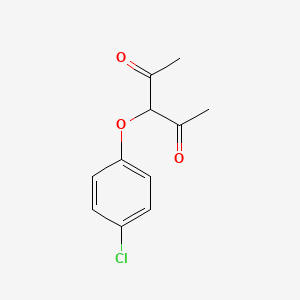

3-(4-Chlorophenoxy)pentane-2,4-dione

Description

BenchChem offers high-quality 3-(4-Chlorophenoxy)pentane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenoxy)pentane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenoxy)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOLFYCEZZCVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384071 | |

| Record name | 3-(4-chlorophenoxy)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31168-10-2 | |

| Record name | 3-(4-chlorophenoxy)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenoxy)pentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the β-diketone derivative, 3-(4-Chlorophenoxy)pentane-2,4-dione. β-Diketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of heterocyclic compounds and as ligands in coordination chemistry. Their applications span materials science to drug discovery. This document outlines a detailed synthetic protocol for the preparation of 3-(4-Chlorophenoxy)pentane-2,4-dione, leveraging the principles of the Williamson ether synthesis. Furthermore, it delves into the essential analytical techniques for the thorough characterization and purity assessment of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The underlying chemical principles and the rationale for the selected methodologies are discussed to provide a robust understanding for researchers in the field.

Introduction

β-Diketones, characterized by two carbonyl groups separated by a methylene group, are a class of organic compounds of significant interest in synthetic and medicinal chemistry. Their unique structural motif allows for a rich chemistry, including facile enolization and the formation of stable metal chelates. The introduction of an aryloxy group at the central carbon atom of the pentane-2,4-dione scaffold, as in 3-(4-Chlorophenoxy)pentane-2,4-dione, can significantly modulate the electronic properties and biological activity of the molecule. Such derivatives are valuable precursors for the synthesis of more complex molecules, including various heterocyclic systems like pyrazoles and isoxazoles, which are prevalent in many pharmaceutical agents.

This guide details a reliable method for the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione and provides a comprehensive framework for its characterization, ensuring the identity and purity of the final product.

Synthetic Strategy and Mechanism

The synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione is most effectively achieved through a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3] In this specific application, the sodium salt of 4-chlorophenol (sodium 4-chlorophenoxide) acts as the nucleophile, attacking the electrophilic carbon of 3-chloropentane-2,4-dione.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the chloride ion from the α-carbon of the β-diketone.[2] The use of a polar aprotic solvent, such as acetone, is advantageous as it can solvate the cation of the phenoxide salt without significantly solvating the nucleophilic anion, thus enhancing its reactivity.

To facilitate the reaction between the aqueous phenoxide solution and the organic substrate, phase-transfer catalysis can be employed. A quaternary ammonium salt, such as tetrabutylammonium hydrogen sulfate, can act as a phase-transfer catalyst, shuttling the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.[1]

Caption: Figure 1. Reaction scheme for the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 1.29 g (10 mmol) | ≥99% |

| Sodium Hydroxide | NaOH | 40.00 | 0.40 g (10 mmol) | ≥98% |

| 3-Chloropentane-2,4-dione | C₅H₇ClO₂ | 134.56 | 1.35 g (10 mmol) | ≥97% |

| Tetrabutylammonium hydrogen sulfate | C₁₆H₃₇NO₄S | 339.53 | 0.17 g (0.5 mmol) | ≥97% |

| Acetone | C₃H₆O | 58.08 | 50 mL | ACS grade |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | ACS grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Synthesis of 3-Chloropentane-2,4-dione (Starting Material)

The starting material, 3-chloropentane-2,4-dione, can be synthesized by the chlorination of pentane-2,4-dione (acetylacetone) with sulfuryl chloride.[1] This reaction should be performed in an inert solvent, such as dichloromethane, at a low temperature to control the reactivity.

Synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione

-

Preparation of Sodium 4-chlorophenoxide: In a 100 mL round-bottom flask, dissolve 1.29 g (10 mmol) of 4-chlorophenol in 20 mL of water. To this solution, add 0.40 g (10 mmol) of sodium hydroxide and stir until the solid has completely dissolved.

-

Reaction Setup: To the aqueous solution of sodium 4-chlorophenoxide, add 50 mL of acetone, 1.35 g (10 mmol) of 3-chloropentane-2,4-dione, and 0.17 g (0.5 mmol) of tetrabutylammonium hydrogen sulfate.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add 50 mL of dichloromethane and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with an additional 2 x 25 mL of dichloromethane.

-

Washing: Combine the organic extracts and wash with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 3-(4-Chlorophenoxy)pentane-2,4-dione as a solid.

Caption: Figure 2. Experimental workflow for the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione.

Characterization of 3-(4-Chlorophenoxy)pentane-2,4-dione

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the 3-position, and the methyl protons of the acetyl groups. The aromatic protons of the 4-chlorophenoxy group will likely appear as two doublets in the aromatic region (δ 7.0-7.5 ppm) due to their para-substitution pattern. The methine proton at the 3-position is expected to be a singlet in the range of δ 4.5-5.5 ppm. The two methyl groups of the pentane-2,4-dione moiety are expected to give a sharp singlet around δ 2.2-2.4 ppm, integrating to six protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbons of the diketone are expected to resonate at the downfield region of the spectrum (δ 190-205 ppm). The aromatic carbons will appear in the range of δ 115-160 ppm. The methine carbon at the 3-position is expected around δ 70-80 ppm, and the methyl carbons will be found in the upfield region (δ 25-35 ppm).

Table 1: Predicted NMR Data for 3-(4-Chlorophenoxy)pentane-2,4-dione

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.3 (d, J ≈ 8.8 Hz) | Doublet | 2H, Ar-H (ortho to O) |

| ¹H | ~7.0 (d, J ≈ 8.8 Hz) | Doublet | 2H, Ar-H (meta to O) |

| ¹H | ~5.0 | Singlet | 1H, CH at C3 |

| ¹H | ~2.3 | Singlet | 6H, 2 x CH₃ |

| ¹³C | ~200 | Singlet | C=O (C2, C4) |

| ¹³C | ~155 | Singlet | Ar-C (ipso to O) |

| ¹³C | ~130 | Singlet | Ar-C (ipso to Cl) |

| ¹³C | ~129 | Singlet | Ar-CH (meta to O) |

| ¹³C | ~118 | Singlet | Ar-CH (ortho to O) |

| ¹³C | ~75 | Singlet | CH at C3 |

| ¹³C | ~30 | Singlet | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4-Chlorophenoxy)pentane-2,4-dione is expected to show characteristic absorption bands for the carbonyl groups, the aromatic ring, and the C-O ether linkage.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1725, ~1700 | Strong | C=O stretching (split due to Fermi resonance) |

| ~1600, ~1490 | Medium | C=C aromatic ring stretching |

| ~1240 | Strong | Aryl-O stretching (ether) |

| ~1100 | Medium | C-O stretching |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-(4-Chlorophenoxy)pentane-2,4-dione, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₁₁H₁₁ClO₃. The isotopic pattern of the molecular ion, showing a peak at M+2 with approximately one-third the intensity of the M⁺ peak, will be characteristic of a molecule containing one chlorine atom. Common fragmentation pathways may include the loss of acetyl groups (CH₃CO) and cleavage of the ether bond.

Safety and Handling

-

4-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

-

3-Chloropentane-2,4-dione: Irritant. Handle in a well-ventilated fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe burns.

-

Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water.

-

Organic Solvents (Acetone, Dichloromethane): Flammable and volatile. Use in a well-ventilated area away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione via a Williamson ether synthesis. The provided protocol, along with the comprehensive characterization data, serves as a valuable resource for researchers and scientists working in the fields of organic synthesis and drug development. The successful synthesis and purification of this compound open avenues for its use as a versatile intermediate in the creation of novel and potentially bioactive molecules.

References

- Cativiela, C., Serrano, J. L., & Lacruz, M. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3074–3083.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione. It is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and its application in understanding molecular properties. This document serves as a detailed walkthrough, from synthesis and crystallization to data analysis and interpretation, framed as a hypothetical case study to illustrate best practices and the causal relationships behind experimental choices.

Introduction: The Significance of Structural Elucidation

3-(4-Chlorophenoxy)pentane-2,4-dione belongs to the class of β-dicarbonyl compounds, which are versatile ligands in coordination chemistry and valuable precursors in organic synthesis. The introduction of a 4-chlorophenoxy moiety at the α-position of the pentane-2,4-dione backbone can significantly influence its electronic properties, steric hindrance, and potential intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms within a crystalline solid is paramount for establishing structure-property relationships, which are critical in fields such as materials science and drug design.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1][2][3] This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a foundational understanding of the molecule's behavior in the solid state. This guide will delineate the critical steps and rationale for the structural analysis of the title compound.

Part 1: Synthesis and Crystallization - The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of a pure compound and the growth of high-quality single crystals. The first, and often most challenging, step is to obtain a suitable crystal of the material being studied.[1][4]

Synthesis of 3-(4-Chlorophenoxy)pentane-2,4-dione

A plausible synthetic route to 3-(4-Chlorophenoxy)pentane-2,4-dione involves the reaction of 3-chloropentane-2,4-dione with 4-chlorophenol in the presence of a suitable base. This nucleophilic substitution reaction is a common method for the preparation of α-aryloxy-β-dicarbonyl compounds.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-chlorophenol (1.0 equivalent) in a suitable aprotic solvent such as acetone or acetonitrile, add a non-nucleophilic base like potassium carbonate (1.2 equivalents).

-

Addition of Precursor: While stirring at room temperature, add 3-chloropentane-2,4-dione (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-(4-Chlorophenoxy)pentane-2,4-dione.

Crystallization: The Art of Growing Order

Obtaining crystals suitable for SC-XRD requires a systematic approach to explore different crystallization conditions. The goal is to grow a single crystal that is sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of defects.[1]

Experimental Protocol: Crystallization

A variety of techniques can be employed to grow single crystals. Here, we describe the slow evaporation method, which is often successful for organic compounds.

-

Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) at room temperature to create a saturated or near-saturated solution.

-

Slow Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. The crystals should be handled with care to avoid mechanical damage.

Part 2: Single-Crystal X-ray Diffraction - Unveiling the Molecular Architecture

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[1][2]

Data Collection

The data collection process is performed using a single-crystal X-ray diffractometer. The crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil).

-

Diffractometer Setup: The mounted crystal is placed on the goniometer head of the diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured. The data collection strategy is optimized to achieve high completeness and redundancy.

Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of thousands of reflections, is then used to solve and refine the crystal structure.

Logical Workflow for Structure Solution and Refinement

Caption: Workflow for Crystal Structure Determination.

Explanation of the Workflow:

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use statistical relationships between the reflection intensities to derive an initial electron density map.

-

Initial Model Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.

-

Difference Fourier Map Analysis: A difference Fourier map is calculated to locate missing atoms (including hydrogen atoms) and identify any regions of disorder.

-

Anisotropic Refinement: The non-hydrogen atoms are refined anisotropically, allowing their thermal ellipsoids to account for their vibrational motion in different directions.

-

Placement of Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Refinement: The structure is refined until the model converges, meaning that further refinement cycles do not significantly change the atomic parameters.

-

Structure Validation: The final structure is validated using software like PLATON and the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability.[6]

-

CIF File Generation: The final crystallographic data is compiled into a Crystallographic Information File (CIF). The CIF is the standard format for archiving and disseminating crystal structure data.[6][7][8][9][10]

Part 3: Data Interpretation and Visualization

The refined crystal structure provides a wealth of information about the molecule. The final results are typically presented in tables summarizing the crystallographic data and the key geometric parameters.

Crystallographic Data Summary

The following table presents a hypothetical but realistic set of crystallographic data for 3-(4-Chlorophenoxy)pentane-2,4-dione.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁ClO₃ |

| Formula Weight | 226.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 10.345(3) |

| β (°) | 98.76(1) |

| Volume (ų) | 1058.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.421 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 472 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5432 |

| Independent reflections | 2145 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Molecular Structure and Intermolecular Interactions

The refined structure would reveal the conformation of the molecule, including the dihedral angle between the pentane-2,4-dione plane and the 4-chlorophenoxy ring. Analysis of the packing diagram would identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing.

Visualization of the Molecular Structure

Caption: 2D representation of 3-(4-Chlorophenoxy)pentane-2,4-dione.

Conclusion

The structural analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione through single-crystal X-ray diffraction provides definitive insights into its molecular geometry and solid-state packing. This detailed structural information is invaluable for understanding its chemical behavior and for the rational design of new materials and pharmaceutical compounds. The methodologies outlined in this guide represent a robust framework for obtaining high-quality crystallographic data and for its thorough analysis and interpretation. The final crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to ensure its accessibility to the wider scientific community.[11][12][13][14]

References

-

Crystallographic Information File - Wikipedia. Available from: [Link]

-

Introduction to Powder Crystallographic Information File (CIF). Available from: [Link]

-

Cambridge Structural Database - Wikipedia. Available from: [Link]

-

Cambridge Structural Database (CSD) - Physical Sciences Data science Service. Available from: [Link]

-

CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC - PubMed Central. Available from: [Link]

-

The crystallographic information file (CIF) | Crystal Structure Analysis - Oxford Academic. Available from: [Link]

-

A short guide to Crystallographic Information Files - CCDC. Available from: [Link]

-

Cambridge Structural Database (CSD) - USC Libraries - University of Southern California. Available from: [Link]

-

X-ray crystallography - Wikipedia. Available from: [Link]

-

X-ray Crystallography - Creative BioMart. Available from: [Link]

-

Cambridge Structural Database - Re3data.org. Available from: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

How to: Search Scientific Literature with the Cambridge Structural Database (CSD). Available from: [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available from: [Link]

Sources

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. rigaku.com [rigaku.com]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 7. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]

- 8. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 12. Cambridge Structural Database (CSD) | USC Libraries [libraries.usc.edu]

- 13. Cambridge Structural Database | re3data.org [re3data.org]

- 14. m.youtube.com [m.youtube.com]

Spectroscopic properties (NMR, IR, MS) of 3-(4-Chlorophenoxy)pentane-2,4-dione

An In-Depth Technical Guide to the Spectroscopic Properties of 3-(4-Chlorophenoxy)pentane-2,4-dione

Introduction: Unveiling the Molecular Architecture

3-(4-Chlorophenoxy)pentane-2,4-dione is a multifaceted molecule that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a β-diketone framework linked to a chlorophenoxy moiety via an ether bond, presents a unique and interesting case for spectroscopic analysis. The inherent keto-enol tautomerism of the β-diketone system, coupled with the electronic effects of the substituted aromatic ring, governs its chemical reactivity and biological activity. A thorough understanding of its spectroscopic properties is therefore paramount for quality control, reaction monitoring, and the rational design of new derivatives in drug development.

This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of 3-(4-Chlorophenoxy)pentane-2,4-dione. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation for researchers and scientists.

Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise carbon-hydrogen framework of an organic molecule. For 3-(4-Chlorophenoxy)pentane-2,4-dione, NMR is particularly insightful for probing the dynamic equilibrium between its keto and enol tautomers.

Causality and Theoretical Framework: The Keto-Enol Equilibrium

β-Diketones like pentane-2,4-dione exist as a mixture of a diketo form and two enol forms, which are in rapid equilibrium.[2][3] The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This equilibrium is slow on the NMR timescale, meaning signals for both the keto and enol forms can often be observed distinctly.[2] The introduction of the 3-(4-chlorophenoxy) substituent is expected to influence this equilibrium, though the enol form is generally favored in non-polar solvents.

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Accurately weigh ~10-20 mg of the high-purity analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice as it is aprotic and relatively non-polar, allowing for clear observation of the intramolecular hydrogen bond in the enol form.

-

Internal Standard: The solvent signal (CDCl₃ at δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) serves as a primary internal reference. For exacting quantitative work, a known amount of an internal standard like tetramethylsilane (TMS) can be added, though it is often unnecessary with modern spectrometers that lock onto the deuterium signal of the solvent.

-

Data Acquisition:

-

Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, especially for the aromatic protons.

-

¹H NMR: Acquire with a standard pulse sequence using a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence to produce a spectrum of singlets, which simplifies interpretation and enhances the signal-to-noise ratio.[4] A longer acquisition time (hundreds to thousands of scans) is necessary due to the low natural abundance of the ¹³C isotope.[4][5]

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methine, and methyl protons. The presence of the enol tautomer will introduce an additional set of signals, most notably a highly deshielded hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Aromatic (H-2', H-6') | ~ 7.30 - 7.40 | Doublet | Protons ortho to the chlorine atom are deshielded. They appear as a doublet due to coupling with H-3'/H-5'. |

| Aromatic (H-3', H-5') | ~ 6.90 - 7.00 | Doublet | Protons ortho to the ether oxygen are shielded by its electron-donating effect and appear as a doublet. |

| Methine (H-3) (Keto) | ~ 4.80 - 5.00 | Singlet | This proton is alpha to two carbonyl groups and an ether oxygen, leading to significant deshielding. |

| Methyl (CH₃) (Keto) | ~ 2.20 - 2.30 | Singlet | The two methyl groups are chemically equivalent in the symmetric keto form. |

| Enolic (OH) (Enol) | ~ 15.0 - 17.0 | Broad Singlet | Strong intramolecular hydrogen bonding causes extreme deshielding. The signal is often broad.[6] |

| Methyl (CH₃) (Enol) | ~ 2.10 and 2.15 | Two Singlets | In the enol form, the two methyl groups become inequivalent—one is cis and one is trans to the enolic hydroxyl group. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly indicative of the carbon type (alkane, aromatic, carbonyl).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C-2, C-4) | ~ 200 - 204 (Keto) / ~190-195 (Enol) | Carbonyl carbons are highly deshielded.[3] In the enol form, conjugation and H-bonding cause a slight upfield shift. |

| Aromatic (C-1') | ~ 155 - 158 | The ipso-carbon attached to the ether oxygen is deshielded. |

| Aromatic (C-4') | ~ 129 - 132 | The ipso-carbon attached to chlorine shows a moderate chemical shift. |

| Aromatic (C-2', C-6') | ~ 130 - 131 | Aromatic CH carbons adjacent to the chlorine atom. |

| Aromatic (C-3', C-5') | ~ 118 - 120 | Aromatic CH carbons adjacent to the ether oxygen are shielded. |

| Methine (C-3) | ~ 65 - 70 | The methine carbon is significantly deshielded by the adjacent oxygen and carbonyls. |

| Methyl (CH₃) | ~ 28 - 32 | The methyl carbons appear in the typical upfield aliphatic region. |

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality and Theoretical Framework: Vibrational Signatures

The IR spectrum of 3-(4-Chlorophenoxy)pentane-2,4-dione is dominated by the vibrational modes of its carbonyl groups, the ether linkage, and the substituted aromatic ring. The keto-enol tautomerism is a critical factor; the diketo form will exhibit characteristic sharp C=O stretching bands, while the enol form will show a broader, conjugated C=O stretch at a lower frequency, along with a very broad O-H stretching band due to the strong intramolecular hydrogen bond.[7][8][9]

Experimental Protocol

-

Instrumentation: A modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for rapid, solvent-free analysis.

-

Sample Analysis (ATR): Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). Apply pressure using the built-in clamp to ensure good contact.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio. The background is automatically subtracted from the sample spectrum.

Spectral Interpretation

The key to interpreting the IR spectrum is to look for the presence of bands corresponding to both the keto and enol forms, which provides a qualitative assessment of the tautomeric equilibrium in the solid state.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Interpretation |

| O-H stretch (Enol) | 3200 - 2400 | Broad, Weak-Medium | The strong intramolecular hydrogen bond significantly broadens this peak and shifts it to a lower frequency.[8][9] |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds in the phenyl ring. |

| C-H stretch (Aliphatic) | 2990 - 2850 | Medium | Asymmetric and symmetric stretching of the methyl groups. |

| C=O stretch (Keto) | ~ 1725 and 1705 | Strong, Sharp | Asymmetric and symmetric stretching of the two carbonyl groups in the diketo form.[7] |

| C=O / C=C stretch (Enol) | 1640 - 1580 | Strong, Broad | Conjugated system involving C=O and C=C bonds in the enol tautomer, shifted to lower frequency by H-bonding.[2][7] |

| C=C stretch (Aromatic) | 1600, 1490 | Medium-Strong | Skeletal vibrations of the benzene ring. |

| C-O-C stretch (Ether) | 1270 - 1230 | Strong | Asymmetric stretching of the aryl-alkyl ether linkage. |

| C-Cl stretch | 850 - 750 | Strong | Stretching vibration of the carbon-chlorine bond. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed under high-energy ionization offers a virtual roadmap of the molecule's structure, revealing its weakest bonds and most stable fragments.

Causality and Theoretical Framework: Ionization and Fragmentation

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a radical cation known as the molecular ion (M⁺•). This ion is energetically unstable and undergoes fragmentation into smaller, more stable ions and neutral radicals.[10] The key structural features of 3-(4-Chlorophenoxy)pentane-2,4-dione that will dictate its fragmentation are:

-

The Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a characteristic 3:1 intensity ratio.

-

α-Cleavage: Cleavage of bonds adjacent (alpha) to the carbonyl groups is a common pathway for ketones.[11]

-

Ether Bond Cleavage: The C-O ether bond is a likely site for fragmentation.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). GC-MS is preferred as it ensures the analysis of a pure compound.

-

Ionization: Use a standard Electron Ionization (EI) source operating at 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments. The resulting spectrum plots relative ion abundance versus the mass-to-charge ratio (m/z).

Spectral Interpretation

The molecular weight of C₁₁H₁₁³⁵ClO₃ is 226.1 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 226, with its corresponding M+2 isotope peak at m/z 228. The base peak (most abundant ion) is predicted to be the highly stable acetyl cation at m/z 43.

| m/z (³⁵Cl / ³⁷Cl) | Predicted Fragment Ion | Formation Pathway (Loss from M⁺•) |

| 226 / 228 | [C₁₁H₁₁ClO₃]⁺• | Molecular Ion (M⁺•) |

| 211 / 213 | [C₁₀H₈ClO₃]⁺ | α-Cleavage: Loss of a methyl radical (•CH₃) |

| 183 / 185 | [C₉H₈ClO₂]⁺ | α-Cleavage: Loss of an acetyl radical (•COCH₃) |

| 128 / 130 | [C₆H₄ClO]⁺ | Ether Cleavage: Formation of the chlorophenoxy cation |

| 111 / 113 | [C₆H₄Cl]⁺ | Loss of CO from the chlorophenoxy cation |

| 99 | [C₅H₇O₂]⁺ | Ether Cleavage: Formation of the 3-pentane-2,4-dione cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation; likely the base peak |

Conclusion

The comprehensive spectroscopic analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione provides a detailed portrait of its molecular structure and chemical nature. NMR spectroscopy confirms the carbon-hydrogen framework and reveals the presence of keto-enol tautomerism. IR spectroscopy identifies the key functional groups and further corroborates the tautomeric equilibrium through characteristic vibrational bands. Finally, mass spectrometry confirms the molecular weight, elemental composition (via the chlorine isotope pattern), and provides a fragmentation fingerprint that aligns perfectly with the known structure. Together, these techniques form a self-validating system, providing the high-confidence structural data essential for professionals in research and drug development.

References

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PMC. Available at: [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

-

Efficient Ultrasound synthesis of β-diketone and its metal complexes. (2014). Der Pharma Chemica. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Ketone infrared spectra. Chemistry Lizard. Available at: [Link]

-

Ketone. Wikipedia. Available at: [Link]

-

THE INVESTIGATION OF BIS-(β-DIKETONES) AS MONOMERS IN THE SYNTHESIS OF COORDINATION POLYMERS. Southern Illinois University Carbondale ScholarWorks. Available at: [Link]

-

Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. ACS Publications. Available at: [Link]

-

2,4-Pentanedione - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

some previous examples (13c-nmr). University of Regensburg. Available at: [Link]

-

3-Chloro-2,4-pentanedione. NIST WebBook. Available at: [Link]

-

MS fragmentation patterns. YouTube. Available at: [Link]

-

Descriptors for Pentane-2,4-dione and Its Derivatives. PubMed. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

-

3-(4-Chlorophenoxy)pentane-2,4-dione. MySkinRecipes. Available at: [Link]

-

Synthesis of 3-Substituted Pentane-2,4-Diones: Valuable Intermediates For Liquid Crystals. ACS Publications. Available at: [Link]

-

Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. South-Central University for Nationalities. Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

-

Mass spectral fragmentation of substituted adamantane-2,4-diones. NISCAIR Online Periodicals Repository. Available at: [Link]

-

5.2 Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

-

Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. Available at: [Link]

-

1 H and 13 C NMR spectra of 4,4'-substituted chalcones. PubMed. Available at: [Link]

-

29.10 ¹³C NMR Spectroscopy. OpenStax. Available at: [Link]

-

Pentane-2,4-dione, 3-(4-methoxybenzoyl)-. PubChem. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. ResearchGate. Available at: [Link]

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

-

Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data. PMC. Available at: [Link]

-

29.7 Mass Spectrometry (MS). OpenStax. Available at: [Link]

-

Infrared spectra of 3-methylthio-2,4-pentanedione and its deuterated compound. Sci-Hub. Available at: [Link]

-

3-CHLOROPENTANE-2,4-DIONE. Matrix Fine Chemicals. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

-

Infrared spectra of 3-methylthio-2,4-pentanedione and its deuterated compound. Scilit. Available at: [Link]

-

2,4-Pentanedione dioxime. NIST WebBook. Available at: [Link]

Sources

- 1. 3-(4-Chlorophenoxy)pentane-2,4-dione [myskinrecipes.com]

- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketone - Wikipedia [en.wikipedia.org]

- 4. Previous spectra [qorganica.qui.uam.es]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Tautomeric equilibria in 3-(4-Chlorophenoxy)pentane-2,4-dione

An In-Depth Technical Guide to the Tautomeric Equilibria of 3-(4-Chlorophenoxy)pentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibria in 3-(4-Chlorophenoxy)pentane-2,4-dione, a substituted β-dicarbonyl compound of interest in agrochemical and pharmaceutical synthesis.[1] While specific experimental data on this particular molecule is limited in public literature, this guide synthesizes established principles of keto-enol tautomerism in β-dicarbonyls to offer a robust predictive framework and a detailed methodological approach for its study. We will delve into the structural and electronic factors governing the equilibrium, the profound influence of the solvent environment, and the application of spectroscopic and computational techniques for qualitative and quantitative analysis. This document is intended to serve as a foundational resource for researchers investigating the physicochemical properties and reactivity of 3-(4-Chlorophenoxy)pentane-2,4-dione and related compounds.

Introduction: The Dynamic Nature of β-Dicarbonyl Compounds

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications for molecular reactivity, bioavailability, and spectral properties.[2] In the realm of β-dicarbonyl compounds, the most prominent form of tautomerism is the keto-enol equilibrium.[3][4] The diketo form exists in equilibrium with its enol tautomer, which is stabilized by intramolecular hydrogen bonding and resonance.[3][5] The position of this equilibrium is not static; it is exquisitely sensitive to the molecular structure and the surrounding environment.[2][6][7][8]

3-(4-Chlorophenoxy)pentane-2,4-dione, a derivative of pentane-2,4-dione (acetylacetone), presents an interesting case study. The introduction of the bulky and electronegative 4-chlorophenoxy substituent at the C3 position is expected to exert significant steric and electronic effects, thereby influencing the delicate balance between the keto and enol forms. Understanding this equilibrium is crucial for predicting the compound's behavior in various chemical and biological systems.

The Tautomeric Forms of 3-(4-Chlorophenoxy)pentane-2,4-dione

The tautomeric equilibrium of 3-(4-Chlorophenoxy)pentane-2,4-dione involves the interconversion between the diketo tautomer and two possible enol tautomers.

Caption: Workflow for determining KT using ¹H NMR.

Predicted Tautomeric Behavior of 3-(4-Chlorophenoxy)pentane-2,4-dione

Based on the principles outlined above, we can predict the tautomeric behavior of 3-(4-Chlorophenoxy)pentane-2,4-dione. The electron-withdrawing nature of the 4-chlorophenoxy group is expected to increase the acidity of the C3 proton, favoring the enol form compared to unsubstituted pentane-2,4-dione.

Table 2: Predicted Equilibrium Composition in Various Solvents.

| Solvent | Polarity | H-bonding Ability | Predicted Predominant Tautomer | Expected % Enol |

| Hexane | Nonpolar | None | Enol | > 95% |

| Chloroform | Moderately Polar | Weak H-bond donor | Enol | ~90% |

| Acetone | Polar Aprotic | H-bond acceptor | Enol | ~80% |

| Methanol | Polar Protic | H-bond donor/acceptor | Keto | ~60% |

| Water | Highly Polar | H-bond donor/acceptor | Keto | < 50% |

Conclusion

References

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

-

Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. Retrieved from [Link]

- M. J. S. Dewar & G. P. Ford. (1977). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Journal of the American Chemical Society, 99(6), 1685–1691.

- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.

- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-205.

- Manbeck, K. A., et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Drexler, E. J., & Field, K. W. (1972). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]

- Nagy, P. I. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Physical Chemistry & Biophysics, 3(3).

- Field, K. W., & Drexler, E. J. (1972). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds.

- Burdett, J. L., & Rogers, M. T. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.

- Apperley, D. C., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2356-2365.

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Retrieved from [Link]

- Plonka, W., et al. (2020). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 25(18), 4084.

- Al-Majid, A. M., et al. (2022).

- da Silva, A. B. F., et al. (2012). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society, 23(1), 149-157.

- Kamieńska-Trela, K., et al. (2016). 15N NMR Studies of tautomerism. Magnetic Resonance in Chemistry, 54(12), 925-953.

- Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 115(41), 11435-11439.

- Stoyanov, S., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929.

- Sadowski, B., et al. (2021).

- ChemRxiv. (2020). Tautomeric Equilibria Revised.

-

Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(4-Chlorophenoxy)pentane-2,4-dione. Retrieved from [Link]

- Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. (1993). The Journal of Organic Chemistry, 58(10), 2785–2790.

- Tautomeric Properties and Gas-Phase Structure of 3-Chloro-2,4-pentanedione. (2021). The Journal of Physical Chemistry A, 125(31), 6845–6853.

-

Pearson. (2023). Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture .... Retrieved from [Link]

- Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy.

- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). Monatshefte für Chemie - Chemical Monthly, 154(5), 623–629.

- Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. (2005). Journal of Biological Chemistry, 280(33), 29691–29700.

- Synthesis method for 3,5-dichloro-2-pentanone. (2014).

- Tautomeric Equilibrium in an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. (2021). Molecules, 26(12), 3686.

- The Keto-Enol Equilibrium of Pentane2,4-dione Studied by ab initio Methods. (1998). The Journal of Physical Chemistry A, 102(13), 2227–2233.

Sources

- 1. 3-(4-Chlorophenoxy)pentane-2,4-dione [myskinrecipes.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 4. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture ... | Study Prep in Pearson+ [pearson.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Quantum Chemical Blueprint: A Technical Guide to 3-(4-Chlorophenoxy)pentane-2,4-dione for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione, a β-diketone of significant interest in the development of novel pharmaceuticals and functional materials. We present a meticulously designed computational workflow, grounded in Density Functional Theory (DFT), aimed at elucidating the electronic structure, reactivity, and spectroscopic properties of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, step-by-step protocols. The methodologies outlined herein are designed to be self-validating, emphasizing the synergy between computational prediction and experimental data to ensure scientific rigor.

Introduction: The Significance of 3-(4-Chlorophenoxy)pentane-2,4-dione

β-Diketones are a versatile class of organic compounds known for their ability to form stable complexes with a wide range of metal ions and their diverse biological activities.[1] The subject of this guide, 3-(4-Chlorophenoxy)pentane-2,4-dione, combines the characteristic β-diketone moiety with a chlorophenoxy group, a substitution that can significantly influence its electronic properties, reactivity, and potential as a bioactive agent or a precursor for advanced materials.[2] Understanding the molecule's behavior at the quantum level is paramount for predicting its interaction with biological targets, designing derivatives with enhanced properties, and interpreting experimental observations.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemical research, offering a balance of computational cost and accuracy.[3] This guide will navigate the reader through a robust computational protocol for 3-(4-Chlorophenoxy)pentane-2,4-dione, from initial structure optimization to the prediction of complex chemical properties.

Theoretical Foundation: The Power of Density Functional Theory

At the heart of our computational approach is Density Functional Theory (DFT), a quantum mechanical method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wave function.[4] This simplification makes DFT computationally more tractable than traditional ab initio methods for molecules of this size, without a significant compromise in accuracy for a wide range of chemical systems.

The choice of the exchange-correlation functional and the basis set is critical for the reliability of DFT calculations.[5][6] For a molecule like 3-(4-Chlorophenoxy)pentane-2,4-dione, which contains a halogen atom and π-conjugated systems, a careful selection is necessary to accurately describe both the electronic structure and potential non-covalent interactions.[7]

The Computational Workflow: A Step-by-Step Guide

This section details a comprehensive computational workflow for the in-depth analysis of 3-(4-Chlorophenoxy)pentane-2,4-dione. The popular and powerful Gaussian suite of programs is the recommended software for these calculations.[8]

Molecular Structure and Geometry Optimization

The first and most crucial step is to obtain an accurate three-dimensional structure of the molecule at its lowest energy state.

Protocol 1: Geometry Optimization

-

Initial Structure Generation: Construct the 3D structure of 3-(4-Chlorophenoxy)pentane-2,4-dione using a molecular builder such as GaussView or Avogadro.

-

Choice of Theory Level:

-

Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules, providing a good balance of accuracy and computational cost.[9] For potentially improved accuracy, especially concerning non-covalent interactions, the M06-2X functional is also an excellent candidate.[5]

-

Basis Set: The 6-311+G(d,p) Pople-style basis set is recommended.[10] The inclusion of diffuse functions (+) is important for describing the electron distribution of the lone pairs on the oxygen and chlorine atoms, and polarization functions (d,p) are essential for accurately representing bonding.

-

-

Gaussian Input File:

-

Execution and Analysis: Run the calculation using Gaussian. The output file should be checked for convergence. A successful optimization will conclude with "Normal termination of Gaussian".

Vibrational Frequency Analysis: Confirming the Minimum and Predicting Spectra

A frequency calculation is essential to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface and to predict the infrared (IR) spectrum.

Protocol 2: Frequency Calculation

-

Keyword: The Freq keyword is included in the input file for the geometry optimization.

-

Analysis of Output:

-

Imaginary Frequencies: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.

-

IR Spectrum: The output will contain a table of vibrational frequencies and their corresponding IR intensities. This data can be used to generate a theoretical IR spectrum, which can then be compared with experimental data for validation.[1]

-

Tautomerism: A Critical Consideration for β-Diketones

β-Diketones can exist in equilibrium between their diketo and enol forms.[1] It is crucial to investigate the relative stabilities of these tautomers.

Protocol 3: Tautomer Analysis

-

Structure Generation: Create the initial structures for both the diketo and the stable intramolecularly hydrogen-bonded enol tautomers.

-

Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for each tautomer using the same level of theory as in Protocol 1.

-

Energy Comparison: Compare the Gibbs free energies (or electronic energies with zero-point vibrational energy correction) of the optimized tautomers. The tautomer with the lower energy is predicted to be the more stable form.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[1][11] The energy and spatial distribution of these frontier orbitals provide insights into the molecule's ability to donate and accept electrons.

Protocol 4: HOMO-LUMO Analysis

-

Calculation: The orbital energies and compositions are automatically calculated during the geometry optimization.

-

Visualization: Use a visualization program like GaussView to plot the HOMO and LUMO isosurfaces. This will reveal the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks.

-

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and electronic excitability.[11] A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: A Deeper Look at Bonding and Charge Distribution

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized natural bond orbitals.[12]

Protocol 5: NBO Analysis

-

Keyword: Add Pop=NBO to the route section of the Gaussian input file for a single-point energy calculation on the optimized geometry.

-

Analysis of Output: The NBO output provides information on:

-

Natural Atomic Charges: A more reliable measure of charge distribution than Mulliken charges.[13]

-

Hybridization: The hybridization of atoms in different bonds.

-

Donor-Acceptor Interactions: The output details stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which can be interpreted in terms of hyperconjugation and delocalization.

-

Conceptual DFT: Quantifying Chemical Reactivity

Conceptual DFT provides a set of reactivity descriptors that quantify a molecule's response to perturbations in its electron number.[3][4]

Protocol 6: Calculation of Reactivity Descriptors

-

Ionization Potential (IP) and Electron Affinity (EA):

-

IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO).

-

EA can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

-

-

Global Reactivity Descriptors:

-

Electronegativity (χ): χ = (IP + EA) / 2

-

Chemical Hardness (η): η = (IP - EA) / 2

-

Global Softness (S): S = 1 / (2η)

-

Electrophilicity Index (ω): ω = χ² / (2η)

-

-

Local Reactivity Descriptors (Fukui Functions): These indicate the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. They can be calculated from the electron densities of the neutral, anionic, and cationic species.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the calculated properties, the results should be organized into tables and visualized using diagrams.

Tabulated Data

| Property | Calculated Value | Units |

| Total Energy | Hartrees | |

| Gibbs Free Energy | Hartrees | |

| Dipole Moment | Debye | |

| HOMO Energy | eV | |

| LUMO Energy | eV | |

| HOMO-LUMO Gap | eV | |

| Electronegativity (χ) | eV | |

| Chemical Hardness (η) | eV | |

| Electrophilicity Index (ω) | eV |

Visualizations

Diagram 1: Computational Workflow

Caption: A schematic of the computational workflow for 3-(4-Chlorophenoxy)pentane-2,4-dione.

Diagram 2: Relationship of Key Concepts

Caption: Interrelation of key concepts in the quantum chemical analysis.

Scientific Integrity: Validation and Trustworthiness

Validation of Spectroscopic Data

The calculated IR spectrum of 3-(4-Chlorophenoxy)pentane-2,4-dione should be compared with the experimental IR spectrum of a closely related molecule, such as 3-chloro-pentane-2,4-dione or pentane-2,4-dione itself. Key vibrational modes, such as the carbonyl stretches, should be identified and their calculated frequencies compared to the experimental values. A systematic scaling factor may be applied to the calculated frequencies to improve agreement with experiment.

Benchmarking of a Synthetic Protocol

While a specific synthesis protocol for 3-(4-Chlorophenoxy)pentane-2,4-dione is not detailed in the literature, a general and efficient method for the synthesis of 3-substituted derivatives of pentane-2,4-dione has been proposed. This method involves the conversion of chloro derivatives to more reactive iodo derivatives via the Finkelstein reaction, followed by alkylation. A plausible synthetic route for the target molecule would involve the reaction of 3-chloropentane-2,4-dione with 4-chlorophenol in the presence of a suitable base. The feasibility and potential side reactions of such a synthesis could be further investigated using computational methods to model the reaction pathway.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the quantum chemical investigation of 3-(4-Chlorophenoxy)pentane-2,4-dione. By following the detailed protocols, researchers can gain deep insights into the electronic structure, reactivity, and spectroscopic properties of this molecule. The emphasis on a self-validating methodology, through comparison with experimental data of related compounds, ensures the trustworthiness of the computational predictions. The knowledge generated from these calculations will be invaluable for the rational design of new drugs and materials based on the versatile β-diketone scaffold.

References

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). Molecules, 26(22), 7039. Available at: [Link]

-

Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. (2022). Molecules, 27(19), 6296. Available at: [Link]

-

From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. (2018). International Journal of Molecular Sciences, 19(1), 187. Available at: [Link]

-

Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. (2023). YouTube. Available at: [Link]

-

Bonding reactivity descriptor from conceptual density functional theory and its applications to elucidate bonding formation. (2017). The Journal of Chemical Physics, 147(13), 134106. Available at: [Link]

-

3-(4-CHLOROPHENOXY)PENTANE-2,4-DIONE | CAS 31168-10-2. Matrix Fine Chemicals. Available at: [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

-

Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. Available at: [Link]

-

Conceptual Density Functional Theory and Some Recent Developments. (2017). Acta Physico-Chimica Sinica, 33(10), 2053-2068. Available at: [Link]

-

Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. (2020). Journal of the Mexican Chemical Society, 64(3), 196-209. Available at: [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Available at: [Link]

-

Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. (2021). YouTube. Available at: [Link]

-

Natural Bond Orbital (NBO) Analysis. Gaussian. Available at: [Link]

-

Basis set and methods for organic molecules. ResearchGate. Available at: [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Available at: [Link]

-

3-Chloropentane-2,4-dione. LookChem. Available at: [Link]

-

3-(4-Chlorophenoxy)pentane-2,4-dione. MySkinRecipes. Available at: [Link]

-

3-(4-Chlorophenoxy)pentane-2,4-dione. CHEMICAL POINT. Available at: [Link]

-

frontier molecular orbital analysis. (2020). YouTube. Available at: [Link]

-

HOMO and LUMO. Wikipedia. Available at: [Link]

-

How to perform TD DFT calculation in Gaussian. (2024). YouTube. Available at: [Link]

-

Gaussian Calculation Tutorial. Prezi. Available at: [Link]

-

How can I learn DFT calculations by using Gaussian 09 Software? ResearchGate. Available at: [Link]

-

Assignment of the IR spectrum of 2,4-pentanedione (acetylacetone). Chemistry Stack Exchange. Available at: [Link]

-

How do I decide which method/functional/basis set to use when approaching computational chemistry? Reddit. Available at: [Link]

-

displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione... ResearchGate. Available at: [Link]

-

Basis Set Selection for Molecular Calculations. (1986). Chemical Reviews, 86(4), 681-696. Available at: [Link]

-

A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. (2014). Beilstein Journal of Organic Chemistry, 10, 1338-1344. Available at: [Link]

-

Basis set selection for molecular calculations. (1986). Chemical Reviews, 86(4), 681-696. Available at: [Link]

-

Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. (1995). The Journal of Organic Chemistry, 60(14), 4324-4330. Available at: [Link]

-

Design and functionalization of halogenated hBN nanotubes for selective detection of halogenated volatile organic compounds: a DFT study. ResearchGate. Available at: [Link]

-

DFT Functional Selection Criteria. Chemistry Stack Exchange. Available at: [Link]

-

Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. (2015). Journal of Chemical Theory and Computation, 11(5), 2234-2245. Available at: [Link]

-

In search of the best DFT functional for dealing with organic anionic species. (2015). Physical Chemistry Chemical Physics, 17(11), 7434-7445. Available at: [Link]

-

Which functional should I choose? University of California, Irvine. Available at: [Link]

-

Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. (2021). arXiv. Available at: [Link]

-

Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. (2022). Journal of Chemical Theory and Computation, 18(7), 4169-4190. Available at: [Link]

-

Benchmarking DFT Functionals for Excited-State Calculations of Donor–Acceptor TADF Emitters: Insights on the Key Parameters Determining Reverse Inter-System Crossing. (2023). The Journal of Physical Chemistry A, 127(21), 4697-4708. Available at: [Link]

-

3-(4-Chlorophenoxy)pentane-2,4-dione, Tech. Labware E-shop. Available at: [Link]

-

Good Practices in Database Generation for Benchmarking Density Functional Theory. (2022). Chemical Reviews, 122(1), 1-48. Available at: [Link]

-

2,4-Pentanedione, 1-phenyl. Organic Syntheses. Available at: [Link]

-

How to choose a functional and basis set for your DFT calculation. (2024). YouTube. Available at: [Link]

-

2,4-PENTANEDIONE CAS N°:123-54-6. European Chemicals Agency. Available at: [Link]

-

3-Chloro-2,4-pentanedione. PubChem. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. 3-Chloro-2,4-pentanedione [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 6. 3-(4-Methoxybenzylidene)pentane-2,4-dione | C13H14O3 | CID 240414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Pentanedione dioxime [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Chloropentane-2,4-dione|lookchem [lookchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Thermal Stability and Decomposition Profile of 3-(4-Chlorophenoxy)pentane-2,4-dione

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of 3-(4-Chlorophenoxy)pentane-2,4-dione. Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical and practical application of key thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It details step-by-step experimental protocols, explores a proposed decomposition pathway based on the compound's structural moieties, and presents a framework for kinetic analysis using the Kissinger method. The objective is to equip scientists with the necessary knowledge to assess the thermal properties of this compound, ensuring its safe handling, storage, and application in further research and development.

Introduction

3-(4-Chlorophenoxy)pentane-2,4-dione is a β-diketone derivative utilized as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a reactive β-diketone core linked to a chlorinated aromatic ring via an ether bond, suggests a complex thermal behavior. Understanding the thermal stability of this compound is paramount for several reasons:

-

Process Safety: Uncontrolled thermal decomposition can lead to runaway reactions, posing significant safety hazards in laboratory and manufacturing settings.

-

Storage and Shelf-Life: Determining the temperature at which degradation begins is crucial for establishing appropriate storage conditions and ensuring the compound's long-term purity and viability.

-

Formulation Development: For pharmaceutical applications, knowledge of thermal events such as melting and decomposition is essential for designing stable formulations and manufacturing processes like milling or melt extrusion.

This guide provides the foundational methodologies for characterizing these critical thermal properties.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Source |

| CAS Number | 31168-10-2 | [1] |

| Molecular Formula | C₁₁H₁₁ClO₃ | [1] |

| Molecular Weight | 226.66 g/mol | [1] |

| Structure | 3-(4-Chlorophenoxy)pentane-2,4-dione | N/A |

| Primary Use | Intermediate in agrochemical and pharmaceutical synthesis | [1] |

Methodologies for Thermal Analysis

The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.[2][3]

General Experimental Workflow

A systematic approach is required to obtain high-quality, reproducible data. The general workflow involves sample preparation, instrument calibration and setup, execution of the thermal scan, and subsequent data analysis.

Caption: General workflow for thermal analysis using TGA and DSC.

Protocol 1: Thermogravimetric Analysis (TGA)

TGA provides quantitative information on mass loss associated with decomposition or volatilization.[2][4]

Objective: To determine the onset temperature of decomposition and the mass loss profile of 3-(4-Chlorophenoxy)pentane-2,4-dione.

Materials & Equipment:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[4]

-

Alumina or aluminum crucibles[4]

-

Microbalance

-

Nitrogen gas (high purity) for purging[3]

-

Sample of 3-(4-Chlorophenoxy)pentane-2,4-dione

Step-by-Step Procedure:

-

Instrument Preparation: Turn on the TGA instrument and the nitrogen purge gas. Allow the system to stabilize. A typical purge gas flow rate is 30-50 mL/min to ensure an inert atmosphere and remove gaseous decomposition products.[3][4]

-

Sample Preparation: Tare an empty alumina crucible on a microbalance. Accurately weigh between 5 and 10 mg of the sample into the crucible.[5] A smaller sample size minimizes thermal gradients and ensures uniform heating.[5]

-

Loading the Sample: Place the sample crucible onto the TGA's automatic sample tray or manually place it on the balance mechanism. Place an empty, tared crucible in the reference position if using a simultaneous TGA-DSC instrument.

-

Setting Experimental Parameters: In the instrument control software, set up the temperature program. A standard dynamic scan involves heating the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate. A rate of 10 °C/min is common as it provides a good balance between resolution and experiment time.[2]

-

Running the Experiment: Begin the analysis. The instrument will automatically execute the temperature program while continuously recording the sample's mass.[2]

-

Data Analysis: Upon completion, plot the sample mass (or mass %) as a function of temperature. The resulting curve is the TGA thermogram. The first derivative of this curve (DTG) shows the rate of mass change and helps to precisely identify the temperature of maximum decomposition rate.[6]

Protocol 2: Differential Scanning Calorimetry (DSC)